3-Ethyl-2-methyl-1-heptene
Overview
Description
3-Ethyl-2-methyl-1-heptene is a chemical compound with the molecular formula C10H20 . It has an average mass of 140.266 Da and a monoisotopic mass of 140.156494 Da .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-2-methyl-1-heptene can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for this compound isInChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h10H,3,5-8H2,1-2,4H3
.
Scientific Research Applications
Fuel Production : An efficient method for the selective dimerization of renewable 2-ethyl-1-hexene to produce renewable jet and diesel fuels has been developed. This process holds potential for blending with conventional fuels without affecting their density and low-temperature viscosity (Harvey & Quintana, 2010).
Chemical Reactions and Synthesis : Studies have shown that Ethyl 2,2-dichloroacetoacetate can form adducts with 1-heptene and methyl acrylate, leading to the generation of specific radicals (Abdulkina et al., 1981). Additionally, the hydroformylation of 1-heptene, telomerization of 1,3-butadiene, and ethene tetramerization are promising for the selective production of 1-octene and 1-hexene (Leeuwen et al., 2011).
Polymerization : Poly(3-heptene) was successfully achieved through chain-walking, resulting in branched amorphous polymers with a glass transition temperature of around 68°C. This opens up possibilities for novel polyolefin materials (Wang et al., 2019).
Pyrolysis Chemistry : Pyrolysis of 1-heptene produces ethylene, with allyl radicals playing a crucial role in product formation. This process is influenced by the fuel's molecular structure, leading to similarities in primary fuel decomposition pathways and pyrolysis reactivity (Cao et al., 2021).
Mass Spectrometry Studies : Scleral rearrangement in 1-heptene significantly impacts the formation of fragment ions, with allylic cleavage and McLafferty rearrangement being predominant processes (Falick & Gäumann, 1976).
Radical Reactions : Free radical reactions in solutions with compounds like 1-heptene can lead to the formation of compounds with ethylenic double bonds, influencing hydrogen atom removal processes (Milovskaya et al., 1958).
properties
IUPAC Name |
3-ethyl-2-methylhept-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h10H,3,5-8H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQRZLWSGCOUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941560 | |
Record name | 3-Ethyl-2-methylhept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-methyl-1-heptene | |
CAS RN |
19780-60-0 | |
Record name | 3-Ethyl-2-methyl-1-heptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19780-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-2-methyl-1-heptene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-2-methylhept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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